

1,3-Dihydroxyacetone dimer molecular structure and formula

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Compound of Interest

Compound Name: 1,3-Dihydroxyacetone dimer

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a pivotal intermediate in carbohydrate metabolism and a widely utilized chemical in various industries. While its monomeric form is biologically active, in its solid, commercially available state, DHA predominantly exists as a stable cyclic dimer. This technical guide provides a comprehensive examination of the molecular structure, formula, and physicochemical properties of the **1,3-dihydroxyacetone dimer**, identified chemically as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. We will delve into the dimerization process, stereochemistry, and the analytical techniques employed for its structural elucidation. Furthermore, this document furnishes detailed experimental protocols for its synthesis and characterization, offering field-proven insights for professionals in chemical research and drug development.

Introduction

1,3-Dihydroxyacetone (DHA), also known as glycerone, is a simple carbohydrate with the chemical formula $C_3H_6O_3$.^[1] As a key intermediate, its phosphorylated form, dihydroxyacetone phosphate (DHAP), is integral to the glycolysis pathway.^[1] Despite the biochemical significance of the monomer, it is thermodynamically driven to form a more stable cyclic dimer, particularly in the solid state.^[2] This dimer is the common commercial form of the compound. Understanding the transition between the monomer and dimer, and the precise structure of the dimer itself, is critical for its effective application, whether as a precursor in complex organic

synthesis or as the active ingredient in sunless tanning formulations where it reacts with skin proteins via the Maillard reaction.[\[1\]](#)[\[3\]](#)

PART 1: Molecular Formula and Physicochemical Properties

The dimerization of two 1,3-dihydroxyacetone monomers ($C_3H_6O_3$) results in the formation of a single molecule with the empirical and molecular formula $C_6H_{12}O_6$.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This structure has a molecular weight of approximately 180.16 g/mol .[\[4\]](#)[\[5\]](#)[\[8\]](#) The dimer is a hygroscopic, white to off-white crystalline powder with a characteristic sweet and cooling taste.[\[1\]](#)[\[9\]](#) In its solid form, it is stable, but when dissolved in aqueous solutions, it slowly undergoes hydrolysis to establish an equilibrium with the monomeric form.[\[1\]](#) This equilibrium is pH-dependent, with solutions being most stable between pH 4 and 6.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	$C_6H_{12}O_6$	[4] [5] [7]
Molecular Weight	180.16 g/mol	[4] [5] [6]
IUPAC Name	2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol	[8] [9] [10]
Appearance	White to off-white crystalline powder	[3] [4] [9]
Melting Point	75-80 °C	[3] [4]
Solubility	Slightly soluble in water; soluble in ethanol, ether, acetone	[9] [11]
CAS Numbers	26776-70-5, 62147-49-3	[4] [5] [10]
InChI Key	KEQUNHIAUQQPAC-UHFFFAOYSA-N	[4] [9] [12]

PART 2: The Dimerization Process and Structural Elucidation

The formation of the **1,3-dihydroxyacetone dimer** is a classic example of intermolecular hemiacetal formation. The carbonyl group of one DHA monomer reacts with a hydroxyl group of a second DHA molecule, and vice-versa, to form a stable six-membered ring.

Causality of Dimerization: The driving force for dimerization is the thermodynamic stability gained by eliminating the high-energy carbonyl group of the ketone monomer in favor of two more stable hemiacetal linkages within a 1,4-dioxane ring structure. This is why the compound exists predominantly as the dimer in the solid state.

The resulting structure is a substituted 1,4-dioxane. Specifically, it is 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.^{[2][10]} The molecule has stereoisomers; the most stable and common form is the trans-isomer, where the two hydroxymethyl groups (or the two hydroxyl groups) are on opposite sides of the dioxane ring plane.^[10] The specific IUPAC name for this stable trans-isomer is (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.^[10]

Caption: Equilibrium between 1,3-dihydroxyacetone monomer and its cyclic dimer.

PART 3: Spectroscopic Characterization

The structural identity of the dimer is unequivocally confirmed through spectroscopic methods. The key is to differentiate it from the monomeric form.

- **Infrared (IR) Spectroscopy:** The most telling evidence for dimerization is the disappearance of the strong carbonyl (C=O) stretching band, typically found around 1740 cm^{-1} for the ketone group in the monomer.^[13] In the dimer's spectrum, this peak is absent and replaced by characteristic strong C-O-C (ether) stretching bands of the dioxane ring and broad O-H (hydroxyl) stretching bands.^[13]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H NMR:** The spectrum of the dimer is more complex than the simple singlet expected for the four equivalent protons of the monomer's CH_2 groups. In the dimer, distinct signals arise for the protons of the hydroxymethyl groups ($-\text{CH}_2\text{OH}$) and the methylene groups within the dioxane ring ($-\text{O}-\text{CH}_2-\text{C}-$). These signals often appear as complex multiplets due to coupling.

- ^{13}C NMR: For the monomer, two signals are expected: one for the carbonyl carbon (~212 ppm) and one for the two equivalent hydroxymethyl carbons (~64 ppm).^[14] The dimer's spectrum lacks the downfield carbonyl signal. Instead, it shows a signal for the hemiacetal carbon (C-O-C-O-H) at around 95-100 ppm and signals for the carbons in the hydroxymethyl and ring methylene groups.^{[14][15]}

PART 4: Experimental Protocols

A self-validating system for research requires robust and reproducible protocols. The following methodologies provide a framework for the synthesis and characterization of the DHA dimer.

Protocol 1: Synthesis of 1,3-Dihydroxyacetone Dimer

Principle: This protocol relies on the controlled dimerization and crystallization of DHA from a solution. The monomer can be synthesized via the mild oxidation of glycerol.^{[1][16]}

Methodology:

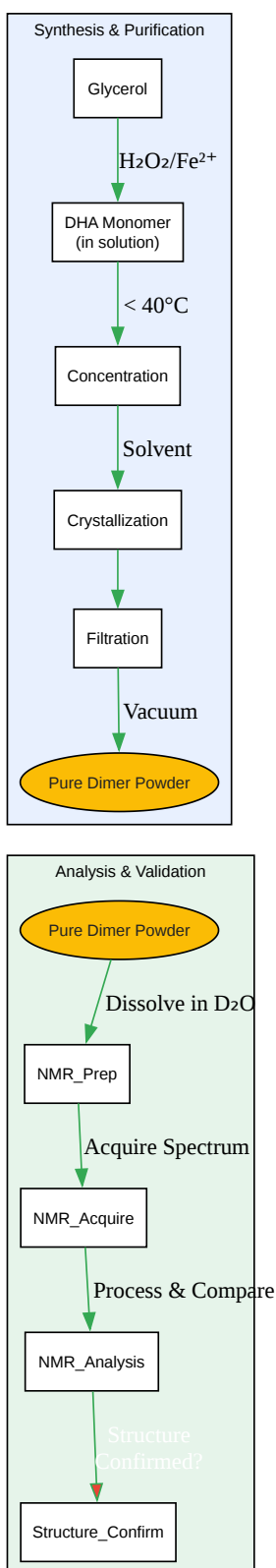
- Monomer Synthesis (Optional): Prepare monomeric DHA by the mild oxidation of glycerol using hydrogen peroxide with a ferrous salt catalyst or other established methods.^{[1][16]}
- Concentration: If starting from a dilute aqueous solution of the monomer, concentrate the solution under reduced pressure at a temperature below 40°C to avoid degradation.
- Crystallization: Dissolve the concentrated DHA syrup in a suitable solvent system, such as a mixture of ethanol and acetone.
- Initiation: Allow the solution to stand at a cool temperature (e.g., 4°C). Spontaneous dimerization and crystallization will occur. Seeding with a small crystal of the dimer can facilitate this process.
- Isolation: Collect the resulting white crystalline powder by vacuum filtration.
- Washing & Drying: Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual monomer or impurities. Dry the product under vacuum to yield the pure **1,3-dihydroxyacetone dimer**.

Protocol 2: Characterization by ^1H NMR Spectroscopy

Principle: To confirm the identity and purity of the synthesized dimer by comparing its NMR spectrum to established data.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the synthesized dimer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Note: In D₂O, the hydroxyl protons will exchange and become invisible.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Spectral Analysis:** Integrate the signals to determine the relative ratios of different protons. Compare the observed chemical shifts and coupling patterns with reference spectra for the **1,3-dihydroxyacetone dimer** to confirm its structure.^[12] The absence of a sharp singlet corresponding to the monomeric form confirms the purity of the dimer.



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Caption: Experimental workflow for the synthesis and validation of the DHA dimer.

PART 5: Applications in Research and Development

The **1,3-dihydroxyacetone dimer** is more than just a stable storage form of DHA. Its unique structure makes it a valuable tool in several fields:

- **Organic Synthesis:** It serves as a versatile three-carbon building block.[\[3\]](#)[\[11\]](#) The protected hemiacetal structure can be leveraged in multi-step syntheses, and upon dissolution, it provides a controlled release of the reactive monomer. It is a precursor for synthesizing compounds like dihydropyrimidine calcium channel blockers and various nitric acid esters.[\[6\]](#)[\[17\]](#)
- **Cosmetic Science:** As the primary source of DHA for sunless tanning products, the dimer's dissolution properties are critical for formulation stability and efficacy.[\[3\]](#)[\[18\]](#)
- **Biochemical Research:** In metabolic studies, particularly those involving isotopically labeled compounds, using the stable dimer can be advantageous for handling and storage before its conversion to the monomer in biological assays.[\[15\]](#)

Conclusion

The **1,3-dihydroxyacetone dimer** is a chemically significant molecule whose structure as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol is well-established through extensive spectroscopic analysis. Its existence as a stable, crystalline solid is a direct consequence of the thermodynamic favorability of intermolecular hemiacetal formation, which distinguishes it from its biologically active monomeric form. For researchers and developers, a thorough understanding of its molecular structure, the monomer-dimer equilibrium, and the analytical methods for its characterization is essential for leveraging its full potential in synthesis, formulation, and biochemical investigation.

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